N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl chain, and a tetrahydronaphthalene sulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-24-19(16-7-4-8-17(20)11-16)13-21-25(22,23)18-10-9-14-5-2-3-6-15(14)12-18/h4,7-12,19,21H,2-3,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHBXVZGQXUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-fluorophenyl-2-methoxyethylamine: This intermediate can be synthesized by reacting 3-fluorobenzaldehyde with methoxyethylamine under reductive amination conditions.
Formation of the sulfonamide: The intermediate amine is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluorophenyl group can enhance binding affinity to specific receptors, modulating their activity. The methoxyethyl chain may also contribute to the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: This compound shares the fluorophenyl group but differs in the presence of a thiazolyl and urea moiety.
N-(3-fluorophenyl)-N’-(2-furfuryl)urea: Similar in having a fluorophenyl group, but contains a furfuryl and urea moiety.
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a fluorophenyl group, a methoxyethyl chain, and a tetrahydronaphthalene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C19H24FNO2S
- Molecular Weight : 345.46 g/mol
Chemical Characteristics
The compound features a tetrahydronaphthalene core with a sulfonamide group, which is known to enhance solubility and bioactivity. The presence of the fluorophenyl and methoxyethyl groups contributes to its unique pharmacological properties.
Pharmacological Effects
-
Anticancer Activity :
- Studies have indicated that this compound exhibits significant anticancer properties by inhibiting tumor cell proliferation. For instance, it has shown efficacy against various cancer cell lines, including breast and prostate cancer cells.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
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Anti-inflammatory Effects :
- This compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- The biological activity of the compound is primarily attributed to its ability to modulate specific enzyme pathways and receptor interactions. For example:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
- Receptor Binding : It may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Activity
In another investigation focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity.
Data Summary Table
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7) | Induction of apoptosis via caspase activation |
| Antimicrobial | MIC = 32 µg/mL | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduction in cytokines | Modulation of inflammatory pathways |
Q & A
Q. What are the recommended synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
The compound can be synthesized via sulfonamide coupling. Begin with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (precursor synthesis detailed in ) and react it with the amine component, 2-(3-fluorophenyl)-2-methoxyethylamine. Use dichloromethane (DCM) as a solvent and trimethylsilyl triflate (TMSOTf) as a catalyst for efficient coupling, as demonstrated in analogous sulfonamide syntheses . Purify the crude product via silica gel chromatography using gradients of ethyl acetate/hexane. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How can structural integrity be confirmed post-synthesis?
Employ a multi-technique approach:
- NMR Spectroscopy : Compare experimental - and -NMR chemical shifts with literature values (e.g., δ ~7.2–6.8 ppm for aromatic protons in tetrahydronaphthalene and fluorophenyl groups) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <3 ppm error.
- X-ray Crystallography : If single crystals are obtained, analyze bond lengths and angles to validate stereochemistry (as in for related sulfonamides) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological or environmental samples, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Optimize mobile phases with 0.1% formic acid in water/acetonitrile gradients to enhance ionization efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., TMSOTf at 0.1–1.0 mol%), and solvent polarity. For example, shows that reactions at −40°C with slow warming to −20°C minimize side products in similar coupling reactions . Use response surface methodology (RSM) to identify optimal parameters.
Q. How to resolve discrepancies between theoretical and experimental NMR data?
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in the methoxyethyl group) that may cause signal splitting.
- 2D NMR Techniques : Use - HSQC and HMBC to assign ambiguous peaks, particularly near δ 3.5–4.0 ppm (methoxy and ethylene protons) .
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.
Q. What strategies mitigate challenges in purifying this sulfonamide from byproducts?
- Membrane Separation : Employ nanofiltration (NF) membranes with MWCO ~300–500 Da to remove low-molecular-weight impurities (see for membrane technology principles) .
- Countercurrent Chromatography (CCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation without silica gel adsorption .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 24–72 hours.
- LC-MS/MS Monitoring : Track degradation products (e.g., sulfonic acid or fluorophenyl fragments) and calculate half-life using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
